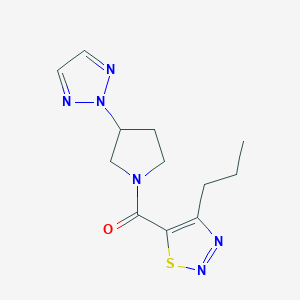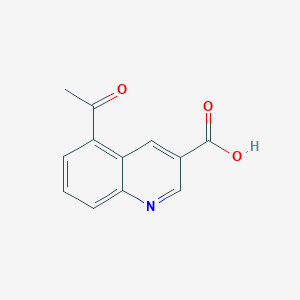
5-Acetylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylquinoline-3-carboxylic acid is an organic compound with the molecular formula C12H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
The primary targets of 5-Acetylquinoline-3-carboxylic acid are currently unknown. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in medicinal chemistry . .
Biochemical Pathways
Quinoline and its derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with quinoline derivatives , it is possible that this compound could have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetylquinoline-3-carboxylic acid typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is favored for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Acetylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-3,5-dicarboxylic acid.
Reduction: 5-(Hydroxyethyl)quinoline-3-carboxylic acid.
Substitution: 5-Haloquinoline-3-carboxylic acids.
Scientific Research Applications
5-Acetylquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
3-Acetylquinoline: Shares the acetyl group but differs in the position of the carboxylic acid group.
Quinoline-3-carboxylic acid: Lacks the acetyl group but has a similar quinoline core structure.
5-Hydroxyquinoline-3-carboxylic acid: Contains a hydroxyl group instead of an acetyl group
Uniqueness: 5-Acetylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual functional groups (acetyl and carboxylic acid) allow for versatile chemical modifications, making it a valuable intermediate in synthetic organic chemistry .
Properties
IUPAC Name |
5-acetylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7(14)9-3-2-4-11-10(9)5-8(6-13-11)12(15)16/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMHAFHLGLRNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Ethyl-N-[2-(5-oxaspiro[3.5]nonan-8-ylmethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2550155.png)
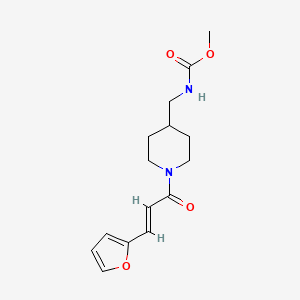
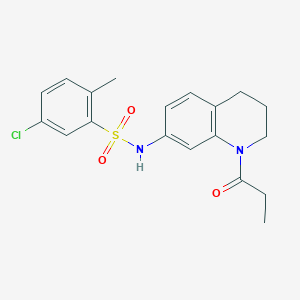
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide](/img/structure/B2550158.png)
![N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2550159.png)
![N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2550160.png)
![6-(4-ethoxy-3-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2550161.png)
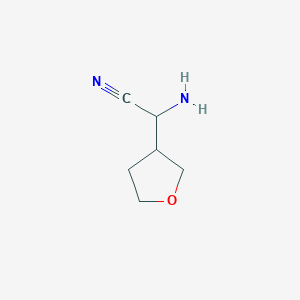
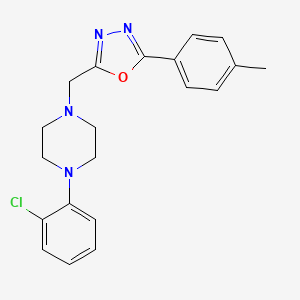
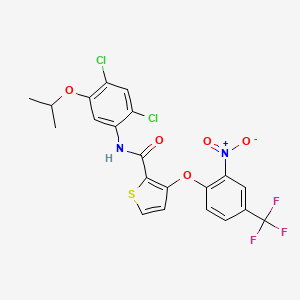
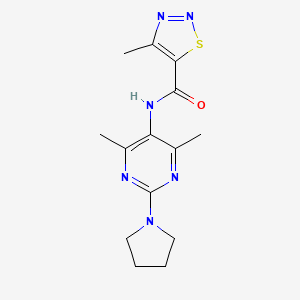
![N-(1-cyano-3-methylbutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2550169.png)
